REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8]C(O)=O)[CH:5]=[CH:6][CH:7]=1.P(Br)(Br)[Br:13].BrBr.[CH3:18][OH:19].CC[O:22][CH2:23]C>>[Br:13][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)[C:18]([O:22][CH3:23])=[O:19]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
|
11.2 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
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Name
|
|
Quantity
|
11.1 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the suspension stirred at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was stirred at 100° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed with 5% NaHCO3 (800 mL), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford material of sufficient purity
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)OC)C1=CC(=CC=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |